molecular formula C5H6BrN3O2S B12995899 4-Amino-5-bromopyridine-3-sulfonamide

4-Amino-5-bromopyridine-3-sulfonamide

Cat. No.: B12995899
M. Wt: 252.09 g/mol
InChI Key: SRKHYXUWVLBRJF-UHFFFAOYSA-N
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Description

4-Amino-5-bromopyridine-3-sulfonamide is an organic compound with the molecular formula C5H6BrN3O2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom This compound is characterized by the presence of an amino group (-NH2), a bromine atom (Br), and a sulfonamide group (-SO2NH2) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromopyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 4-amino-3-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromopyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent like toluene or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Amino-5-bromopyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromopyridine-3-sulfonamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-bromopyridine: Lacks the sulfonamide group, making it less versatile in certain reactions.

    5-Bromopyridine-3-sulfonamide: Lacks the amino group, which may affect its reactivity and biological activity.

    4-Amino-5-bromopyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties.

Uniqueness

4-Amino-5-bromopyridine-3-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which provide a combination of reactivity and biological activity not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C5H6BrN3O2S

Molecular Weight

252.09 g/mol

IUPAC Name

4-amino-5-bromopyridine-3-sulfonamide

InChI

InChI=1S/C5H6BrN3O2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11)

InChI Key

SRKHYXUWVLBRJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)S(=O)(=O)N

Origin of Product

United States

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